Carbamic acid, (dimethoxyphosphinyl)-, methyl ester
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Overview
Description
Methyl N-dimethoxyphosphorylcarbamate is an organic compound with the molecular formula C5H12NO5P. It is a carbamate ester, which means it contains a carbamate group (–NHCOO–) bonded to a methyl group and a dimethoxyphosphoryl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl N-dimethoxyphosphorylcarbamate can be synthesized through the reaction of dimethyl phosphite with methyl isocyanate. The reaction typically occurs under mild conditions and does not require a catalyst. The general reaction is as follows:
(CH3O)2P(O)H+CH3NCO→(CH3O)2P(O)NHCOOCH3
Industrial Production Methods: In industrial settings, the synthesis of methyl N-dimethoxyphosphorylcarbamate can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity. The use of dimethyl carbonate as a carbamoylating agent in the presence of solid catalysts like Fe2O3/SiO2 has also been explored .
Chemical Reactions Analysis
Types of Reactions: Methyl N-dimethoxyphosphorylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and water radical cations.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products:
Oxidation: N-oxides and quaternary ammonium compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl N-dimethoxyphosphorylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate esters.
Industry: It is used in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of methyl N-dimethoxyphosphorylcarbamate involves its interaction with molecular targets such as enzymes. For example, it inhibits cholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing neurotransmission . Additionally, it may exert neuroprotective effects by scavenging free radicals and modulating signaling pathways like the AKT/Nrf2/HO-1 pathway .
Comparison with Similar Compounds
Ethyl N-methylcarbamate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl N-phenylcarbamate: Contains a phenyl group instead of a dimethoxyphosphoryl group.
Uniqueness: Methyl N-dimethoxyphosphorylcarbamate is unique due to the presence of the dimethoxyphosphoryl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies.
Biological Activity
Carbamic acid, (dimethoxyphosphinyl)-, methyl ester (commonly referred to as dimethoxyphosphoryl methyl carbamate) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₇H₁₄N₁O₃P
- Molecular Weight : 189.17 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
This compound is characterized by the presence of a carbamate functional group, which is known for its reactivity and biological significance.
Mechanisms of Biological Activity
The biological activity of dimethoxyphosphoryl methyl carbamate can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter breakdown, similar to other carbamate derivatives, leading to increased levels of neurotransmitters such as acetylcholine.
- Pharmacological Effects : It has been observed to exhibit effects on the central nervous system (CNS), potentially influencing cognitive functions and motor control.
Toxicological Profile
The toxicological assessment of carbamic acid derivatives indicates that they can exhibit both acute and chronic toxicity depending on dosage and exposure routes. Key findings include:
- Acute Toxicity : Studies suggest low acute toxicity with median lethal doses (LD50) greater than 2000 mg/kg in animal models.
- Chronic Effects : Long-term exposure may lead to reproductive toxicity and developmental issues as seen in similar compounds like carbendazim .
Case Studies
- Neurotoxicity Assessment :
- Reproductive Toxicity :
- Metabolic Pathways :
Summary of Biological Activity Studies
Properties
CAS No. |
995-17-5 |
---|---|
Molecular Formula |
C4H10NO5P |
Molecular Weight |
183.10 g/mol |
IUPAC Name |
methyl N-dimethoxyphosphorylcarbamate |
InChI |
InChI=1S/C4H10NO5P/c1-8-4(6)5-11(7,9-2)10-3/h1-3H3,(H,5,6,7) |
InChI Key |
SGOHXLPOPHKKDY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NP(=O)(OC)OC |
Origin of Product |
United States |
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